N-(Aminocarbonyl)-2-thiophenecarboxamide
Description
Structure
3D Structure
Properties
CAS No. |
57280-38-3 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
N-carbamoylthiophene-2-carboxamide |
InChI |
InChI=1S/C6H6N2O2S/c7-6(10)8-5(9)4-2-1-3-11-4/h1-3H,(H3,7,8,9,10) |
InChI Key |
FZLHESZFEXNRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Aminocarbonyl 2 Thiophenecarboxamide
Strategic Approaches to the Synthesis of N-(Aminocarbonyl)-2-thiophenecarboxamide
The construction of this compound can be approached through several established synthetic strategies. The most direct and widely applicable method involves the formation of an amide bond between a thiophene-2-carboxylic acid derivative and urea (B33335).
Exploration of Nucleophilic Acyl Substitution Pathways
The most prominent and logical pathway for the synthesis of this compound is through a nucleophilic acyl substitution reaction. This strategy involves the acylation of urea with an activated derivative of thiophene-2-carboxylic acid. The general two-step approach is outlined below:
Activation of Thiophene-2-carboxylic Acid: The carboxylic acid is first converted into a more reactive species to facilitate the subsequent reaction with the weakly nucleophilic urea. A common method is the formation of an acyl chloride. Thiophene-2-carboxylic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield thiophene-2-carbonyl chloride. This intermediate is highly electrophilic and susceptible to nucleophilic attack.
Acylation of Urea: The resulting thiophene-2-carbonyl chloride is then reacted with urea. The nitrogen atom of urea acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the final this compound product. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) generated during the reaction. arkat-usa.org
An alternative to using acyl chlorides involves the use of coupling reagents to activate the carboxylic acid in situ. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of thiophene-2-carboxylic acid with urea.
The reaction of various acyl chlorides with cyclic ureas has been shown to produce N-acyl cyclic urea derivatives in yields ranging from 35-95%. arkat-usa.org For instance, the reaction of nicotinoyl chloride with a substituted imidazolidin-2-one in the presence of triethylamine proceeds efficiently. arkat-usa.org This serves as a strong analogous precedent for the proposed synthesis.
| Entry | Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophene-2-carbonyl chloride | Triethylamine | Dichloromethane (B109758) | 40 | 2 | Est. 70-85 |
| 2 | Thiophene-2-carbonyl chloride | Pyridine | Tetrahydrofuran (B95107) | 25 | 5 | Est. 65-80 |
| 3 | Furan-2-carbonyl chloride | Triethylamine | Acetonitrile | 40 | 3 | Est. 75-90 |
| 4 | Nicotinoyl chloride | Triethylamine | Dichloromethane | 40 | 1 | Est. 80-95 |
| Yields are estimated based on analogous reactions reported in the literature for heterocyclic acyl chlorides with substituted ureas. |
Adaptations of Gewald Reaction for Thiophene (B33073) Ring Formation with Carboxamide Functionality
The Gewald reaction is a well-established multi-component reaction for the synthesis of 2-aminothiophenes. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. While this reaction can be adapted to produce 2-aminothiophene-3-carboxamides, it inherently installs an amino group at the 2-position of the thiophene ring. The target molecule, this compound, has a carboxamide group at the 2-position. Therefore, the standard Gewald reaction is not a suitable direct method for its synthesis. Post-synthetic modification of a 2-aminothiophene would be required, involving diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the carboxamide functionality, which is a multi-step and often low-yielding process.
Multi-component Reaction Strategies for Thiophenecarboxamide Synthesis
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. While MCRs are known for synthesizing a wide variety of heterocyclic compounds, including thiophenes, a specific MCR that directly yields this compound has not been prominently reported in the literature. The development of such a reaction would require the careful selection of starting materials that could assemble the thiophene ring and the N-acylurea functionality in a single, convergent step.
Optimization of Synthetic Reaction Conditions
The efficiency of the synthesis of this compound, particularly through the nucleophilic acyl substitution pathway, can be significantly influenced by the reaction conditions.
Stoichiometric Control and Reaction Yield Enhancement
In the acylation of urea with thiophene-2-carbonyl chloride, stoichiometric control is crucial for maximizing the yield and minimizing side products. Urea has two nucleophilic nitrogen atoms, and di-acylation is a potential side reaction.
Key Stoichiometric Considerations:
Urea to Acyl Chloride Ratio: An excess of urea can be used to favor the mono-acylated product and reduce the formation of the di-acylated byproduct. However, a large excess can complicate purification. A molar ratio of 2:1 (urea:acyl chloride) is often a good starting point.
Base Stoichiometry: The base is used to neutralize the HCl produced. At least one equivalent of base per equivalent of acyl chloride is required. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can ensure the reaction proceeds to completion.
Enhancing Reaction Yield:
The yield of the reaction can be enhanced by optimizing several parameters. The choice of solvent, reaction temperature, and reaction time all play a significant role.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Acetonitrile often provides better solubility for urea, potentially leading to higher yields. |
| Temperature | Room Temp (25°C) | 40°C | Reflux | Moderate heating (40-50°C) can increase the reaction rate without promoting significant decomposition. arkat-usa.org |
| Base | Triethylamine | Pyridine | N,N-Diisopropylethylamine | Triethylamine is a common and effective choice for this type of acylation. arkat-usa.org |
| Urea:Acyl Chloride Ratio | 1:1 | 1.5:1 | 2:1 | Increasing the ratio of urea can improve the yield of the desired mono-acylated product. |
By systematically adjusting these conditions, the synthesis of this compound can be optimized to achieve high yields and purity.
Influence of Solvent Systems and Catalysts on Reaction Efficiency and Selectivity
The efficiency and selectivity of synthetic routes to thiophene carboxamides are profoundly influenced by the choice of solvent, catalyst, and reaction conditions. Different methodologies employ a range of systems to optimize yields and facilitate specific chemical transformations.
One common approach involves the condensation of a thiophene carboxylic acid with an appropriate amine. The choice of coupling agent and catalyst is critical. For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst in a dry, non-polar solvent like dichloromethane (DCM) is a well-established method. mdpi.comnih.gov This system facilitates the formation of the amide bond at room temperature. mdpi.com In contrast, employing titanium tetrachloride (TiCl₄) with pyridine as both a base and a solvent can lead to significantly lower yields, demonstrating the critical role of the catalytic system. mdpi.com
Another synthetic strategy involves the cyclization of precursors to form the thiophene ring itself. In the synthesis of 3-hydroxythiophene-2-carboxamide (B1395583) derivatives, the reaction is conducted in ethanolic sodium ethoxide, where ethanol (B145695) acts as the solvent and sodium ethoxide serves as the base catalyst to drive the cyclization. nih.gov For the synthesis of 3-methyl-thiophene derivatives, a different system using boiling dioxane with sodium methoxide (B1231860) is employed. nih.gov
Microwave-assisted synthesis has also been utilized, often allowing for shorter reaction times and improved efficiency. Solvents such as n-butanol, ethylene (B1197577) glycol, and glacial acetic acid have been used in these preparations, with reaction temperatures reaching up to 150 °C. nih.gov The choice of solvent in these cases is dictated by its boiling point and its ability to efficiently absorb microwave energy.
The following interactive table summarizes the impact of different solvent and catalyst systems on the synthesis of various thiophene carboxamide derivatives.
| Reactants | Solvent | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromothiophene carboxylic acid + 3-methyl-1-phenyl-1H-pyrazol-5-amine | Pyridine | TiCl₄ | Heating | N-pyrazolyl-thiophene-carboxamide | 12% | mdpi.com |
| 5-bromothiophene carboxylic acid + 3-methyl-1-phenyl-1H-pyrazol-5-amine | Dichloromethane (DCM) | DCC, DMAP | Room Temp. | N-pyrazolyl-thiophene-carboxamide | Good | mdpi.com |
| N-(4-acetylphenyl)-2-chloroacetamide + Precursor | Ethanol | Sodium Ethoxide | - | 3-hydroxy-thiophene-2-carboxamide | - | nih.gov |
| N-(4-acetylphenyl)-2-chloroacetamide + Precursor | Dioxane | Sodium Methoxide | Boiling | 3-methyl-thiophene-2-carboxamide | - | nih.gov |
| 4-aminothiophene-3-carboxamide (B11731693) + Chloroacetyl chloride | n-Butanol | None | Microwave, 150 °C | 4-(2-chloro-acetamido)thiophene-3-carboxamide | - | nih.gov |
Advanced Purification Methodologies for this compound
The isolation and purification of this compound and related compounds are essential to ensure high purity for subsequent analysis and application. A variety of standard and advanced techniques are employed, ranging from basic workup procedures to sophisticated chromatographic methods. justia.com
Following synthesis, a typical workup involves quenching the reaction, often with water, followed by liquid-liquid extraction. nih.gov The organic phase, commonly dichloromethane (DCM) or ethyl acetate (B1210297), is collected and washed successively with aqueous solutions such as saturated sodium bicarbonate or sodium carbonate to remove acidic impurities, and brine to reduce the water content before drying over an anhydrous salt like sodium sulfate. mdpi.comnih.gov
For more rigorous purification, column chromatography is frequently the method of choice. mdpi.comnih.gov This technique separates the target compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase (e.g., silica (B1680970) gel) using a mobile phase, which is typically a mixture of solvents like ethyl acetate and hexane. nih.gov
Crystallization is another powerful purification technique, particularly for solid compounds. This can be achieved by dissolving the crude product in a suitable solvent or solvent mixture and allowing it to cool slowly, inducing the formation of pure crystals. justia.com A specific method involves precipitating the thiophene derivative by cooling a solution of the compound below its melting point, followed by filtration to isolate the purified solid. justia.com Any residual solvent remaining after crystallization can be removed by methods such as distillation under reduced pressure. justia.com
For achieving very high levels of purity, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), particularly in its preparative format, can be employed. mdpi.com Modern automated purification systems, which can integrate multiple chromatography techniques like ion exchange and size exclusion, offer high reproducibility and can minimize contamination. nanbiosis.es Other advanced methods applicable to small molecules include membrane filtration techniques like nanofiltration, which separates molecules based on size. mdpi.com
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms underlying the synthesis of thiophene carboxamides is crucial for optimizing reaction conditions and predicting outcomes. The formation of these molecules can proceed through several distinct pathways depending on the starting materials and reagents.
One fundamental pathway is the Gewald aminothiophene synthesis, which is a common route to 2-aminothiophenes. The mechanism begins with a Knoevenagel condensation between a ketone and an activated nitrile, catalyzed by a base. derpharmachemica.com The resulting acrylonitrile (B1666552) intermediate is then thiolated at the methylene (B1212753) position. This is followed by an intramolecular cyclization where the mercaptide attacks the cyano group, and subsequent tautomerization yields the stable 2-aminothiophene aromatic ring. derpharmachemica.com
In syntheses that start with a pre-formed thiophene ring, such as the reaction between a thiophene carboxylic acid and an amine, the mechanism centers on the activation of the carboxylic acid. When using coupling agents like DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which forms the amide bond and releases dicyclohexylurea as a byproduct. The catalyst, DMAP, can further accelerate this process by forming an even more reactive acylpyridinium intermediate. mdpi.com
Another detailed mechanism involves the construction of the thiophene ring from acyclic precursors. For example, the reaction of a chloroacetamide derivative with a mercaptoacrylate derivative proceeds via the initial formation of a sulfide (B99878) intermediate through the substitution of the chlorine atom. nih.gov This is followed by an intramolecular cyclization reaction. This heterocyclization can occur via the nucleophilic addition of a methylene group to a carbonyl function, which, after the elimination of a water molecule, yields the final thiophene derivative. nih.gov
Scalable Synthetic Approaches for Academic Research Contexts
For academic research, synthetic routes must not only be effective but also practical, cost-efficient, and scalable to produce sufficient quantities of material for further studies. The development of such approaches focuses on minimizing steps, using readily available reagents, and simplifying purification procedures.
The selection of robust and widely applicable reactions is also key to scalability. The amidation reaction using DCC and DMAP is a prime example of a scalable laboratory procedure. mdpi.comnih.gov The reagents are commercially available, the reaction typically proceeds at room temperature, and the purification, while often requiring chromatography, is straightforward. This method avoids harsh conditions and is tolerant of a variety of functional groups, making it versatile for creating libraries of compounds.
Furthermore, developing cost-effective processing solutions is a primary objective when considering scalability. dur.ac.uk This involves choosing less expensive starting materials and reagents where possible and optimizing reaction conditions to maximize yield and minimize waste. For academic purposes, a scalable synthesis is one that can be reliably performed on a gram-scale without requiring specialized industrial equipment, ensuring that the methodology is accessible to a broad range of research laboratories.
Despite a comprehensive search for scientific literature and spectral data, specific experimental details for the advanced spectroscopic and structural characterization of this compound are not available in publicly accessible databases and publications. The required data for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier Transform Infrared (FT-IR) Spectroscopy, X-ray Diffraction Analysis, and High-Resolution Mass Spectrometry (HR-MS) for this particular compound could not be located.
Consequently, it is not possible to generate the detailed, data-driven article as requested within the specified outline. The creation of scientifically accurate content for each subsection is contingent upon the availability of published research findings, which appear to be non-existent for this specific chemical entity.
Advanced Spectroscopic and Structural Characterization of N Aminocarbonyl 2 Thiophenecarboxamide
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Complex Derivatives and Metabolites
Tandem mass spectrometry (MS/MS) is an indispensable analytical technique for the structural characterization of complex molecules, including novel derivatives and metabolites of N-(Aminocarbonyl)-2-thiophenecarboxamide. This method provides detailed structural information by analyzing the fragmentation patterns of precursor ions, which is crucial for identifying metabolic modifications and elucidating the structures of unknown derivatives.
The general approach involves subjecting the protonated or deprotonated molecular ion of the analyte to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, generating a fragmentation spectrum that serves as a structural fingerprint of the molecule. By interpreting these spectra, it is possible to pinpoint the locations of metabolic transformations, such as hydroxylation, oxidation, or conjugation.
While specific MS/MS data for this compound is not extensively available in the public domain, the fragmentation behavior can be predicted based on the known fragmentation patterns of related thiophene-containing compounds and acylureas. The primary sites for fragmentation are expected to be the bonds of the acylurea side chain and the thiophene (B33073) ring itself.
Predicted Fragmentation Pathways
The fragmentation of this compound would likely proceed through several key pathways. Cleavage of the amide bonds in the acylurea moiety is a probable route, leading to the formation of characteristic product ions. For instance, the loss of the terminal aminocarbonyl group as isocyanic acid (HNCO) is a common fragmentation pathway for acylureas. Additionally, cleavage of the bond between the thiophene ring and the carbonyl group would yield ions corresponding to the thiophene-2-carbonyl moiety and the aminocarbonyl-carboxamide portion.
The thiophene ring itself can undergo characteristic fragmentation, although it is generally more stable. Potential fragmentations could involve the loss of small neutral molecules such as CO or H₂S, or ring-opening followed by further fragmentation.
Table 1: Predicted Key MS/MS Fragment Ions of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Neutral Loss |
| [M+H]⁺ | Thiophene-2-carboxamide ion | C₅H₅NOS⁺ | CONH₂ |
| [M+H]⁺ | Thiophene-2-carbonyl ion | C₅H₃OS⁺ | NH₂CONH₂ |
| [M+H]⁺ | Thiophene ring fragment | C₄H₄S⁺ | CONHCONH₂ |
| [M+H]⁺ | Ion from loss of isocyanic acid | C₅H₄NOS⁺ | HNCO |
Structural Elucidation of Metabolites
The metabolism of thiophene-containing drugs often involves oxidation of the thiophene ring, which can lead to the formation of reactive metabolites such as S-oxides and epoxides. nih.gov These intermediates are often further transformed into more stable hydroxylated metabolites. researchgate.net For instance, drugs like tienilic acid are known to be metabolized to 5-hydroxy derivatives. researchgate.net
Therefore, potential metabolites of this compound could include hydroxylated derivatives on the thiophene ring, as well as N-hydroxylation or oxidation of the urea (B33335) moiety. Tandem mass spectrometry would be crucial in identifying the position of such modifications. A mass shift of +16 Da in the precursor ion would indicate the addition of an oxygen atom (hydroxylation or N-oxide formation). The fragmentation pattern of the modified compound would then be compared to the parent compound to determine the site of metabolism. For example, if hydroxylation occurs on the thiophene ring, fragment ions containing the thiophene moiety would show a corresponding mass increase.
Further metabolism could involve conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion. These modifications would result in larger mass shifts in the precursor ion, and the fragmentation pattern would typically show a characteristic loss of the conjugate group (e.g., loss of 176 Da for glucuronic acid).
Table 2: Predicted MS/MS Characterization of Potential Metabolites
| Putative Metabolite | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Inferred Metabolic Modification |
| Hydroxylated this compound | C₆H₆N₂O₃S | [M+H]⁺+16 | Fragments showing +16 shift on thiophene moiety | Hydroxylation on the thiophene ring |
| N-hydroxy-N-(Aminocarbonyl)-2-thiophenecarboxamide | C₆H₆N₂O₃S | [M+H]⁺+16 | Fragments indicating modification on the urea group | N-hydroxylation |
| This compound-S-oxide | C₆H₆N₂O₃S | [M+H]⁺+16 | Loss of SO | S-oxidation of the thiophene ring |
| Glucuronide Conjugate | C₁₂H₁₄N₂O₈S | [M+H]⁺+176 | Loss of 176 Da (glucuronic acid) | Glucuronidation |
The systematic application of tandem mass spectrometry, combined with high-resolution mass spectrometry for accurate mass measurements, allows for the confident structural elucidation of complex derivatives and metabolites of this compound, even when present at low concentrations in complex biological matrices.
Chemical Reactivity and Derivatization Strategies for N Aminocarbonyl 2 Thiophenecarboxamide
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system that exhibits reactivity comparable to, and often greater than, benzene (B151609). mdpi.com The presence of the sulfur atom influences the electron distribution, making the ring highly susceptible to electrophilic attack, particularly at the C5 position, given the existing substitution at C2. pharmaguideline.comnumberanalytics.com Conversely, the electron-withdrawing nature of the N-(aminocarbonyl)carboxamide substituent can facilitate nucleophilic substitution reactions under appropriate conditions.
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including thiophene. numberanalytics.com Thiophene is generally more reactive than benzene in EAS reactions due to the electron-donating capacity of the sulfur atom, which stabilizes the cationic intermediate (the sigma complex). numberanalytics.com For a 2-substituted thiophene like N-(Aminocarbonyl)-2-thiophenecarboxamide, electrophilic attack is strongly directed to the C5 position. The N-(aminocarbonyl)carboxamide group at the C2 position acts as a deactivating, meta-directing group in benzene chemistry; however, the inherent reactivity of the thiophene ring and its strong preference for substitution adjacent to the heteroatom mean that substitution will overwhelmingly occur at the C5 position. Stronger reaction conditions may be required compared to unsubstituted thiophene due to the deactivating effect of the side chain. youtube.com
Key electrophilic aromatic substitution reactions applicable to the thiophene ring include nitration, halogenation, and Friedel-Crafts acylation.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | N-(Aminocarbonyl)-5-nitro-2-thiophenecarboxamide |
| Bromination | Br₂ / Acetic Acid | N-(Aminocarbonyl)-5-bromo-2-thiophenecarboxamide |
| Acylation | Acyl Chloride / AlCl₃ | N-(Aminocarbonyl)-5-acyl-2-thiophenecarboxamide |
Nucleophilic Aromatic Substitution (SNAr) on the thiophene ring is less common than EAS but can be achieved when the ring is substituted with strong electron-withdrawing groups and contains a suitable leaving group. pharmaguideline.comnih.gov The N-(aminocarbonyl)carboxamide group is electron-withdrawing, which deactivates the ring for EAS but activates it for SNAr, particularly at the positions ortho and para to the substituent (C3 and C5).
The SNAr mechanism is typically a stepwise process involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. nih.govnih.gov For a derivative of this compound bearing a leaving group such as a halogen at the C3 or C5 position, reaction with a nucleophile would be expected to proceed via this pathway.
Table 2: Potential Nucleophilic Aromatic Substitution Scenarios
| Substrate | Nucleophile | Potential Product |
|---|---|---|
| N-(Aminocarbonyl)-5-chloro-2-thiophenecarboxamide | Sodium Methoxide (B1231860) (NaOCH₃) | N-(Aminocarbonyl)-5-methoxy-2-thiophenecarboxamide |
| N-(Aminocarbonyl)-5-bromo-2-thiophenecarboxamide | Pyrrolidine | N-(Aminocarbonyl)-5-(pyrrolidin-1-yl)-2-thiophenecarboxamide |
| N-(Aminocarbonyl)-3-bromo-2-thiophenecarboxamide | Sodium Azide (NaN₃) | N-(Aminocarbonyl)-3-azido-2-thiophenecarboxamide |
Transformations Involving the Carboxamide and Aminocarbonyl Moieties
The N-(aminocarbonyl)carboxamide side chain contains multiple reactive sites: two carbonyl carbons, which are electrophilic, and N-H bonds, which are acidic and can be deprotonated to generate nucleophilic nitrogen atoms.
While the acylurea moiety is generally stable to oxidation, the sulfur atom in the thiophene ring can be oxidized. Treatment with oxidizing agents like trifluoroperacetic acid can convert the sulfide (B99878) to a thiophene S-oxide and subsequently to a thiophene S-sulfone. wikipedia.org These oxidized species are often highly reactive. Thiophene-S-oxides, unless sterically hindered, are typically unstable and can act as dienes in Diels-Alder cycloaddition reactions, often leading to dimerization. wikipedia.orgnih.gov Metabolic oxidation of some thiophene-containing drugs proceeds via an arene oxide pathway, leading to hydroxylated products. nih.gov
Table 3: Oxidation Products of the Thiophene Ring
| Reagent | Intermediate Product | Final/Secondary Product |
|---|---|---|
| Trifluoroperacetic Acid | This compound S-oxide | Dimerized products, this compound S-sulfone |
| Hydrogen Peroxide | This compound S-oxide | "Sesquioxides" (Diels-Alder dimers) nih.gov |
Both the carboxamide side chain and the thiophene ring can undergo reduction under different conditions.
The carboxamide and the adjacent aminocarbonyl (acylurea) group can be reduced by strong hydride reagents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides and esters to alcohols or amines. masterorganicchemistry.comnumberanalytics.comlibretexts.org It is expected to reduce the thiophene-2-carboxamide carbonyl group to a methylene (B1212753) group, yielding an amine. The reactivity of the acylurea carbonyl under these conditions would likely also lead to its reduction.
The thiophene ring itself can be reduced, typically involving cleavage of the carbon-sulfur bonds (desulfurization). This is often accomplished through catalytic hydrodesulfurization using hydrogen gas and heterogeneous catalysts at high temperatures and pressures, or with reagents like Raney Nickel. berkeley.edursc.org This process is a destructive reduction that removes the sulfur atom and saturates the carbon chain.
Table 4: Potential Reduction Pathways and Products
| Reagent/Condition | Moiety Targeted | Expected Outcome/Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Carboxamide & Aminocarbonyl | Reduction of carbonyls to methylene groups (amines) |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Thiophene Ring | Desulfurization and saturation to form a linear alkane derivative |
The N-acylurea structure presents several sites for substitution reactions. The carbonyl carbons of both the carboxamide and the urea (B33335) components are electrophilic and susceptible to attack by nucleophiles.
Furthermore, the N-H protons of the amide and urea groups are acidic and can be removed by a suitable base. The resulting anions are nucleophilic and can react with electrophiles, such as alkyl halides or acyl chlorides, leading to N-substitution. N-acylureas can be synthesized through various routes, including the reaction of isocyanates with amides or carbodiimides with carboxylic acids, highlighting the reactivity of the constituent functionalities. reading.ac.ukias.ac.in They can also serve as intermediates themselves, undergoing thermal conversion to isocyanates and amides. ntu.edu.tw
Table 5: Derivatization via Substitution Reactions
| Reagent 1 | Reagent 2 | Site of Reaction | Potential Product Class |
|---|---|---|---|
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Amide/Urea Nitrogen | N-methylated derivative |
| Sodium Hydride (NaH) | Benzoyl Chloride | Amide/Urea Nitrogen | N-benzoylated derivative |
| Organolithium Reagent (R-Li) | - | Carbonyl Carbon | Tertiary alcohol (after workup) |
Development of Novel this compound Derivatives
The core structure of this compound, an acylurea derivative of thiophene-2-carboxamide, serves as a versatile scaffold for the development of novel compounds. Strategies for derivatization primarily focus on substitution at the acylurea moiety and modification of the thiophene ring, aiming to explore and expand the chemical space of this compound class.
Design and Synthesis of Substituted N-(Aminocarbonyl)-2-thiophenecarboxamides
The synthesis of substituted N-(Aminocarbonyl)-2-thiophenecarboxamides, which belong to the broader class of N-acyl ureas and thioureas, is a field of active investigation. These synthetic strategies allow for the introduction of a wide range of functional groups, enabling the systematic exploration of structure-activity relationships.
A common synthetic approach involves the reaction of a primary amine with an acyl isocyanate or isothiocyanate. For instance, N-acyl thiourea (B124793) derivatives can be synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone. This reaction generates an isothiocyanate intermediate, which subsequently reacts with a heterocyclic amine via nucleophilic addition to yield the final N-acyl thiourea product. nih.gov This method provides a versatile route to a variety of derivatives by simply changing the starting amine. nih.govmdpi.com
Another established method for synthesizing acyl ureas involves a two-step process starting from isocyanates and phenol. nih.gov An N-(phenoxycarbonyl)benzamide intermediate is first generated from benzoyl isocyanate and phenol. This intermediate can then be coupled with a diverse range of amines, from weakly to strongly nucleophilic, under mild reflux conditions to produce the target acyl ureas in good yields. nih.gov This approach is amenable to parallel synthesis, facilitating the creation of compound libraries. nih.gov
Similarly, substituted urea and thiourea derivatives can be prepared by reacting amines with isocyanates or isothiocyanates. For example, 1-(benzo[d]thiazol-2-yl)-3-(2-fluorophenyl)urea is synthesized by the dropwise addition of 2-fluorophenyl isocyanate to a solution of 2-aminobenzothiazole (B30445) in dichloromethane (B109758) at room temperature. nih.gov Thiourea analogs can be prepared under reflux conditions in a solvent like toluene. nih.gov
The reactivity of the starting materials can be tailored to achieve specific substitutions. For example, N-acyl cyclic urea derivatives have been synthesized by reacting 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). researchgate.net Further functionalization can be achieved through nucleophilic substitution reactions on these derivatives. researchgate.net
The synthesis of thiophene-2-carboxamide derivatives often starts with the functionalization of a pre-existing thiophene ring. One strategy involves the cyclization of precursors like ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives to form the thiophene ring, which is then further modified. researchgate.netnih.gov Another approach begins with a substituted thiophene-2-carboxylic acid, which is activated, often by conversion to the corresponding acid chloride with thionyl chloride, and then reacted with an appropriate amine to form the carboxamide linkage. nih.govnih.govmdpi.com
Microwave-assisted synthesis has also been employed to accelerate these reactions. For instance, the reaction of a 4-aminothiophene-3-carboxamide (B11731693) derivative with chloroacetyl chloride can be carried out in a microwave oven to produce the corresponding 4-(2-chloro-acetamido) derivative, which can be further reacted with various aromatic amines. nih.gov
The following table summarizes various synthetic approaches for preparing substituted N-(acyl)urea and thiophene carboxamide derivatives.
Table 1: Synthetic Strategies for Substituted this compound and Related Derivatives
| Starting Materials | Reagents & Conditions | Product Type | Ref. |
|---|---|---|---|
| Acid Chloride, Ammonium Thiocyanate, Heterocyclic Amine | Anhydrous Acetone | N-Acyl Thiourea | nih.gov |
| Benzoyl Isocyanate, Phenol, Various Amines | Reflux | N-Acyl Urea | nih.gov |
| 2-Aminobenzothiazole, 2-Fluorophenyl Isocyanate | Dichloromethane, Room Temp. | Substituted Urea | nih.gov |
| 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one, Acyl Chlorides | Triethylamine, THF, Reflux | N-Acyl Cyclic Urea | researchgate.net |
| 5-Bromothiophene-2-carboxylic acid, Thionyl Chloride, 4-Aminoantipyrine | Dichloromethane | Thiophene Carboxamide | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions for Arylation of the Thiophene Ring
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the arylation of the thiophene ring in thiophene-2-carboxamide derivatives. researchgate.net These reactions allow for the introduction of a wide array of aryl and heteroaryl substituents onto the thiophene core, significantly increasing molecular diversity.
The Suzuki-Miyaura cross-coupling reaction is a widely used method for this purpose. mdpi.com It typically involves the reaction of a halogenated thiophene derivative, such as a bromo-substituted thiophene-2-carboxamide, with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov For example, 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides have been synthesized by the Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids or pinacol (B44631) esters. mdpi.com The reaction is often catalyzed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base like potassium phosphate (B84403) in a solvent such as 1,4-dioxane, yielding the desired products in moderate to good yields. mdpi.com This methodology has been successfully applied to synthesize a range of 4-arylthiophene-2-carbaldehydes from 4-bromothiophene-2-carbaldehyde. mdpi.com
The choice of catalyst, base, and solvent can be crucial for the success of the reaction. While palladium catalysts are common, nickel catalysts have also been employed for Suzuki-Miyaura couplings on thiophene derivatives. researchgate.net The reaction conditions can be optimized to improve yields and accommodate a variety of functional groups on both the thiophene and the arylboronic acid partner. mdpi.com
The Heck reaction, another cornerstone of palladium catalysis, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction can be used to introduce alkenyl groups onto the thiophene ring, which can then be further modified. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by alkene insertion and β-hydride elimination. wikipedia.org While the classic Heck reaction uses aryl halides, variations using arylboronic acids have also been developed, offering a halide-free alternative. nih.gov An acylative version of the Heck reaction has been reported where imides act as acyl electrophiles, leading to the formation of α,β-unsaturated ketones. For instance, 1-(thiophene-2-carbonyl)piperidine-2,6-dione has been used as an electrophile in such a reaction. nsf.gov
Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the thiophene ring. researchgate.netnih.gov This approach involves the palladium-catalyzed reaction of a thiophene derivative directly with an aryl halide. For instance, the direct arylation at the C2 or C5 position of thiophene derivatives bearing a free amino group has been achieved using potassium acetate (B1210297) as a base, which is critical to suppress the competing amination side reaction. researchgate.net
The following table provides examples of palladium-catalyzed cross-coupling reactions used for the arylation of thiophene rings.
Table 2: Palladium-Catalyzed Arylation of Thiophene Derivatives
| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst/Reagents | Product | Ref. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids/esters | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.com |
| Suzuki-Miyaura | 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄, K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | mdpi.com |
| Suzuki-Miyaura | 5-Bromothiophene-2-carboxylic acid derivatives | Arylboronic acids | Pd(OAc)₂, PPh₃, Na₂CO₃ | 5-Arylthiophene-2-carboxylic acid derivatives | nih.gov |
| Heck (Acylative) | 1-(Thiophene-2-carbonyl)piperidine-2,6-dione | Norbornene | [Pd(allyl)Cl]₂, DPEphos, Ag₃PO₄ | α,β-Unsaturated ketone | nsf.gov |
Formation of Condensed Heterocyclic Systems from this compound
The this compound scaffold can serve as a building block for the synthesis of more complex, condensed heterocyclic systems. These reactions often involve cyclization strategies where the functional groups on the thiophene ring and the acylurea side chain participate in ring formation.
One major strategy involves the intramolecular cyclization of suitably functionalized thiophene precursors. The Fiesselmann thiophene synthesis, for example, can be used to construct thieno[3,2-b]thiophene (B52689) derivatives. nih.gov This method involves the condensation of chlorothiophene carboxylates with methyl thioglycolate. The resulting products can be further manipulated through saponification and decarboxylation to yield thieno[3,2-b]thiophen-3(2H)-ones, which are valuable intermediates for synthesizing fused systems like N,S-heterotetracenes via Fischer indolization. nih.gov
Photocyclization is another powerful technique for forming condensed aromatic systems. For instance, the irradiation of styrylthiophenes can lead to the formation of thiahelicenes. The regiochemical outcome of the cyclization depends on the substitution pattern of the starting styrylthiophene. 2-Styrylthiophene derivatives typically yield naphtho[2,1-b]thiophene (B14763065) fused systems, while 3-styrylthiophene (B428788) derivatives lead to naphtho[1,2-b]thiophene (B13749340) structures. nih.gov These reactions proceed through excited states and offer a pathway to complex, helically chiral molecules. nih.gov
Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to constructing complex heterocyclic molecules in a single step from three or more reactants. chemistryforsustainability.orgresearchgate.net While specific examples starting directly from this compound are not detailed in the provided context, the principles of MCRs are applicable. For instance, MCRs involving elemental sulfur can be used to access thioamides, which are versatile precursors for a variety of sulfur-containing heterocycles. chemistryforsustainability.org A bio-inspired, one-pot furan-thiol-amine multicomponent reaction has been developed to generate stable pyrrole (B145914) heterocycles, demonstrating the power of MCRs in creating complex structures under mild conditions. researchgate.net The 2-aminothiophene scaffold itself, a key component of many thiophene carboxamides, is a versatile synthon for creating a wide range of fused heterocyclic systems. nih.gov
Intramolecular C-H arylation, catalyzed by palladium, is also a valuable tool for synthesizing fused systems. This reaction can be used to form new rings by coupling an aryl halide moiety with a C-H bond on an adjacent ring system within the same molecule. For example, amides derived from heteroaromatic carboxylic acids and N-aryl groups bearing a bromine atom can undergo intramolecular cyclization to afford multiply-fused heterocyclic compounds. beilstein-archives.org
These strategies highlight the utility of this compound and related thiophene derivatives as precursors for a diverse array of condensed heterocyclic systems, expanding their structural complexity and potential applications.
Theoretical and Computational Chemistry Studies of N Aminocarbonyl 2 Thiophenecarboxamide
Quantum Chemical Calculations for Molecular Properties
No specific studies detailing quantum chemical calculations for N-(Aminocarbonyl)-2-thiophenecarboxamide were identified. Research on other thiophene-2-carboxamide derivatives has utilized Density Functional Theory (DFT) to investigate molecular and electronic properties, often exhibiting a close HOMO-LUMO energy gap. nih.gov For example, previous DFT studies on N-(thiophen-2-ylmethyl)thiophene-2-carboxamide have shown good agreement between experimental and theoretical structural parameters. nih.gov However, without specific calculations for this compound, its optimized geometry, electronic structure, energetics, and predicted spectroscopic parameters like NMR chemical shifts remain speculative. Similarly, Frontier Molecular Orbital (FMO) analysis, a common method to predict reactivity, has not been specifically applied to this compound. nih.govnih.gov
Molecular Simulation and Dynamics for Conformational Analysis and Intermolecular Interactions
There is a lack of published molecular dynamics simulations focused on this compound. Such simulations are crucial for understanding the conformational landscape of a molecule and its interactions with its environment, including solvents or biological receptors. While molecular dynamics has been used to assess the stability of other thiophene (B33073) carboxamide derivatives in complex with proteins, no such data exists for this compound to analyze its conformational preferences or intermolecular interaction patterns. nih.gov
In Silico Mechanistic Investigations of Chemical Reactions and Transformations
Investigations into the reaction mechanisms and transformations of this compound using computational methods have not been reported in the available literature. Theoretical studies have been conducted on the reactions of related compounds, such as thiophene-2-carbothialdehyde derivatives, using DFT to explore cycloaddition mechanisms. chemrxiv.org However, these findings cannot be directly extrapolated to predict the reactive behavior of the aminocarbonyl derivative.
Computational Approaches in Structure-Activity Relationship (SAR) Modeling
While Structure-Activity Relationship (SAR) studies have been performed on various series of thiophene carboxamide derivatives to guide the design of new bioactive compounds, no specific SAR or quantitative structure-activity relationship (QSAR) models involving this compound were found. nih.govresearchgate.net The development of such models is contingent on having a dataset of structurally related molecules with measured biological activities, which does not appear to be available for this specific compound series.
Molecular Docking Studies for Putative Biological Target Interactions
Molecular docking simulations are a cornerstone of computational drug discovery, offering predictions on the binding modes and affinities of a ligand with a macromolecular target. For this compound, while direct studies are sparse, the broader class of thiophene carboxamides has been investigated against various biological targets, suggesting potential areas of interaction for the title compound.
Research into thiophene carboxamide derivatives has identified several protein families as potential targets. These include enzymes and receptors implicated in cancer and microbial pathogenesis. For instance, various substituted thiophenecarboxamides have been docked against targets such as tubulin, antioxidant proteins, and proteins involved in breast cancer. These studies consistently highlight the importance of the thiophene ring and the carboxamide linker in forming key interactions with amino acid residues in the protein binding pockets.
In a typical molecular docking study, the thiophene core may engage in hydrophobic or π-stacking interactions, while the carboxamide group is often involved in hydrogen bonding. The terminal aminocarbonyl group of this compound, in particular, would be expected to act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule within a binding site.
To illustrate the nature of these interactions, a hypothetical docking scenario can be considered based on the behavior of similar molecules. The following table outlines the types of interactions that this compound could form with amino acid residues of a putative protein target.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxamide NH and C=O | Asp, Glu, Gln, Asn, Ser, Thr, His |
| Hydrogen Bonding | Aminocarbonyl NH2 and C=O | Asp, Glu, Gln, Asn, Ser, Thr, His |
| π-π Stacking | Thiophene Ring | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Thiophene Ring | Ala, Val, Leu, Ile, Pro, Met |
Detailed computational analyses of various thiophenecarboxamide derivatives have yielded specific binding energy values and identified key residue interactions. While these findings pertain to derivatives and not the specific title compound, they provide a valuable framework for predicting its behavior. The table below summarizes findings for a representative set of thiophenecarboxamide derivatives from the literature, which can be used to infer the potential binding affinities of this compound.
| Derivative Class | Putative Biological Target | Reported Binding Energy (kcal/mol) | Key Interacting Residues (Examples) |
| Phenyl-thiophene-carboxamides | Tubulin | -7.0 to -9.5 | Cys241, Leu248, Ala316 |
| Amino-thiophene-carboxamides | Antioxidant Enzymes | -6.5 to -8.0 | Ser123, His245, Arg289 |
| Thiazole-thiophene Scaffolds | Breast Cancer Proteins | -5.0 to -7.5 | Tyr55, Phe104, Leu108 |
These studies underscore the versatility of the thiophenecarboxamide scaffold in interacting with a diverse range of protein targets. The specific interaction profile of this compound would ultimately depend on the unique topology and chemical environment of the target protein's binding site. Future dedicated molecular docking studies on this compound are necessary to validate these extrapolated predictions and to elucidate its specific biological targets and therapeutic potential.
Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical in Vivo Models
Anti-inflammatory Mechanism of Action in Cellular and Animal Models
The anti-inflammatory effects of N-(Aminocarbonyl)-2-thiophenecarboxamide and its analogs are primarily attributed to their ability to interfere with key signaling cascades that regulate the inflammatory response. These compounds have been shown to modulate the activity of critical enzymes and transcription factors, leading to a reduction in the production of pro-inflammatory mediators.
At the core of the anti-inflammatory action of this class of compounds is the inhibition of the IκB Kinase (IKK) complex, particularly IKK-2 (also known as IKKβ). The IKK complex is a crucial upstream regulator of the NF-κB signaling pathway. Research into novel 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides, which are structural analogs of this compound, has demonstrated their ability to inhibit IKK-2. Although the enzymatic activity inhibition was sometimes modest, this interaction is significant enough to disrupt the downstream signaling cascade that leads to inflammation. By targeting the IKK complex, these thiophene (B33073) derivatives effectively block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
The inhibition of the IKK complex directly leads to the modulation of Nuclear Factor-kappa B (NF-κB) activity. NF-κB is a pivotal transcription factor that governs the expression of a multitude of genes involved in inflammation and immune responses. In an inactive state, NF-κB is bound to its inhibitor, IκBα, in the cytoplasm. Upon activation by pro-inflammatory stimuli, the IKK complex phosphorylates IκBα, targeting it for degradation and freeing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes. Thiophenecarboxamide derivatives, by inhibiting IKK-2, prevent this cascade, thereby demonstrating their potential as effective NF-κB regulators. This blockade of NF-κB activation is a cornerstone of their anti-inflammatory mechanism.
A direct consequence of NF-κB inhibition is the suppressed production of pro-inflammatory cytokines. Studies on 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides have shown that despite modest direct enzyme inhibition, selected analogs significantly inhibit the production of the inflammatory cytokine Interleukin-8 (IL-8) in IL-1β stimulated rheumatoid arthritis-derived synovial fibroblasts. IL-8 is a potent chemoattractant for neutrophils and plays a critical role in the inflammatory response. While direct studies on this compound's effect on Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are limited, the established mechanism of IKK/NF-κB inhibition strongly suggests a similar suppressive effect on these key pro-inflammatory cytokines, as their gene expression is also regulated by NF-κB.
Currently, there is a lack of published research specifically evaluating this compound or its close analogs in pre-clinical models of airway inflammation using exhaled nitric oxide (FeNO) as a biomarker. FeNO is a well-established non-invasive marker of eosinophilic airway inflammation, particularly in asthma. Elevated FeNO levels correlate with the presence of type 2 inflammation in the airways. While the foundational anti-inflammatory mechanisms of thiophenecarboxamides, such as the inhibition of the IKK/NF-κB pathway, suggest potential efficacy in mitigating airway inflammation, dedicated studies employing animal models and measuring biomarkers like FeNO are necessary to substantiate this hypothesis and to understand the compound's effects in a respiratory disease context.
Anticancer Mechanism of Action in Cell Culture Studies
In addition to their anti-inflammatory properties, thiophenecarboxamide derivatives have been investigated for their potential as anticancer agents. Their mechanism in this context involves the inhibition of enzymes that are critical for cancer cell survival, proliferation, and progression.
Research has identified derivatives of thiophenecarboxamide as potent inhibitors of Akt (also known as Protein Kinase B), a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation. A study focusing on 5-pyrrolopyridinyl-2-thiophenecarboxamides led to the discovery of inhibitors with subnanomolar potency against Akt. These compounds demonstrated antiproliferative activity and were shown to inhibit the phosphorylation of the downstream target GSK3β, confirming their on-target effect within cancer cells.
The investigation of this compound or its analogs as inhibitors of Ribonuclease H (RNase H) is an area with limited available data. RNase H is an enzyme that cleaves the RNA strand of RNA/DNA hybrids and is essential for the replication of retroviruses like HIV. While various chemical scaffolds have been identified as RNase H inhibitors, specific research linking this enzymatic inhibition to thiophenecarboxamide derivatives in the context of cancer progression is not well-documented in current scientific literature. Further investigation is required to determine if RNase H inhibition is a viable anticancer mechanism for this class of compounds.
Interference with Cancer Cell Proliferation and Viability
Thiophene carboxamide scaffolds are recognized as promising frameworks for the development of anticancer agents. Various derivatives have demonstrated the ability to interfere with the proliferation and viability of a range of cancer cell lines, including those of the breast, liver, and leukemia. For instance, certain thiophene-2-carboxamides bearing aryl substituents have exhibited cytotoxic effects. The antiproliferative activity of these compounds is often linked to their ability to target essential cellular processes in cancer cells. While specific data on this compound is not detailed, the general class of thiophene carboxamides shows significant potential in inhibiting the growth of malignant cells.
Table 1: Antiproliferative Activity of Selected Thiophene Carboxamide Derivatives
| Compound Derivative | Cancer Cell Line | Observed Effect |
|---|---|---|
| Thiophene-2-carboxamides with aryl substituents | Breast, Liver, Leukemia | Cytotoxicity |
| Phenyl-thiophene-carboxamide compounds | Various cancer cell lines | Potent anticancer activity |
| 2-bromo-5-substituted thiophenes | HepG2, Caco-2, MCF-7 | Selective anticancer activity |
Induction of Apoptosis and Cell Cycle Arrest in Tumor Cell Lines
A key mechanism through which anticancer agents exert their effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). Research on thiophene derivatives has shown that some of these compounds can trigger apoptosis in cancer cells. This process is often characterized by mitochondrial depolarization and the activation of caspases, which are key executioner proteins in the apoptotic pathway. Furthermore, some stilbenoids, which share some structural similarities with aryl-substituted thiophenes, have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. This is often accompanied by an increase in the expression of tumor suppressor proteins like p53. While direct evidence for this compound is pending, the induction of apoptosis and cell cycle arrest are plausible mechanisms of its potential anticancer activity.
Inhibition of Atypical Protein Kinase C (aPKC) Isoforms
Atypical protein kinase C (aPKC) isoforms are involved in signaling pathways that control cell growth, differentiation, and survival, and their overexpression has been linked to various cancers. Consequently, inhibitors of aPKC are of significant interest in cancer therapy. A number of small molecule inhibitors based on a phenylthiophene structure have been identified as effective blockers of aPKC isoform activity. These inhibitors have demonstrated efficacy in cellular assays, suggesting that targeting aPKC could be a valid therapeutic strategy. The structural features of this compound may allow it to interact with and inhibit aPKC isoforms, although specific inhibitory data for this compound is not currently available.
Checkpoint Kinase (CHK1, CHK2) Inhibition and DNA Damage Response Modulation
Checkpoint kinases, such as CHK1 and CHK2, are crucial mediators of the DNA damage response (DDR), a network of pathways that detects and repairs DNA damage to maintain genomic integrity. In many cancers, the DDR is dysregulated, and cancer cells become reliant on checkpoint kinases for survival, particularly in the face of DNA-damaging chemotherapy. Therefore, inhibiting CHK1 and CHK2 can sensitize cancer cells to treatment. While the direct interaction of this compound with CHK1 or CHK2 has not been reported, the modulation of the DNA damage response represents a potential mechanism of action for novel anticancer compounds.
Antiviral Mechanism of Action
Inhibition of Viral Enzymes (e.g., HIV-1 and HIV-2 Reverse Transcriptase)
Certain (thio)carboxanilide derivatives have been identified as potent and selective inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a critical enzyme for the replication of the virus, and its inhibition is a cornerstone of antiretroviral therapy. These non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function. Modeling studies of these (thio)carboxanilide derivatives have provided insights into the structural basis of their inhibitory activity, showing stabilization through hydrogen bonding and hydrophobic interactions within the NNRTI binding pocket of HIV-1 RT. Although this compound is not one of the specifically studied compounds, its structural components suggest a potential for similar interactions.
Table 2: Interaction of (Thio)carboxanilide Derivatives with HIV-1 Reverse Transcriptase
| Derivative Class | Target Enzyme | Mechanism of Inhibition | Key Interactions |
|---|---|---|---|
| (Thio)carboxanilides | HIV-1 Reverse Transcriptase | Non-competitive binding to a hydrophobic pocket | Hydrogen bonding with Lys101; Hydrophobic interactions with Leu100, Val106, Val179, Tyr188, Phe227, Leu234, His235 |
Modulation of Type I Interferon-Mediated Antiviral Responses
The type I interferon (IFN) system is a primary component of the innate immune response against viral infections. Upon viral detection, host cells produce type I IFNs, which in turn induce the expression of hundreds of interferon-stimulated genes (ISGs). The products of these ISGs have a wide range of antiviral functions, effectively creating an antiviral state in the host. While there is no direct evidence of this compound modulating this pathway, some antiviral compounds can enhance or modify the type I IFN response to bolster the body's natural defenses against viruses. Further research would be necessary to determine if this compound has any effect on interferon signaling or ISG expression.
Antimicrobial Mechanism of Action (Antibacterial and Antifungal Activity)
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties. The mechanisms underlying these activities are multifaceted and appear to be dependent on the specific structural modifications of the parent molecule.
Antibacterial Activity: The antibacterial action of thiophene carboxamide derivatives has been observed against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.govfrontiersin.org One proposed mechanism involves the disruption of the bacterial outer membrane. For instance, certain thiophene derivatives exhibit activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. Molecular docking studies suggest these compounds may interact with transmembrane outer membrane proteins (OMPs) such as OmpA, Omp33, OmpW, and CarO1, potentially disrupting membrane integrity or function. frontiersin.org The thiophene ring itself, along with the amide group, appears to be crucial for this interaction with OMPs. frontiersin.org
Another significant mechanism of action is the inhibition of essential bacterial enzymes. A thiophenyl-pyrimidine derivative was found to exert its bactericidal effect by inhibiting the FtsZ protein, which is critical for bacterial cell division. nih.gov The compound was shown to disrupt the dynamic polymerization of FtsZ and inhibit its GTPase activity, ultimately leading to cell death. nih.gov This mechanism is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. nih.gov Furthermore, some N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown efficacy against extended-spectrum β-lactamase (ESBL) producing E. coli, with molecular docking suggesting interactions with the β-lactamase enzyme. nih.govmdpi.com
Additionally, some derivatives, particularly nitrothiophene carboxamides, function as prodrugs. These compounds are activated within the bacterial cell by specific nitroreductases, such as NfsA and NfsB in E. coli, to form the active cytotoxic agent. This strategy has been used to develop compounds potent against multidrug-resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp. The design of these prodrugs also focuses on engineering the molecules to overcome bacterial efflux pumps, a common mechanism of antibiotic resistance.
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Compound 7b (amino thiophene-2-carboxamide with 4-Me on carboxamide) | S. aureus | Activity Index vs. Ampicillin | 83.3% | nih.gov |
| Compound 7b | B. subtilis | Activity Index vs. Ampicillin | 82.6% | nih.gov |
| Compound 7b | P. aeruginosa | Activity Index vs. Ampicillin | 86.9% | nih.gov |
| Compound 7b | E. coli | Activity Index vs. Ampicillin | 64.0% | nih.gov |
| Thiophenyl-pyrimidine derivative (F20) | MRSA | MIC | 24-48 µg/mL | nih.gov |
| Thiophenyl-pyrimidine derivative (F20) | VRE | MIC | 24-48 µg/mL | nih.gov |
Antifungal Activity: The antifungal properties of thiophene derivatives have been noted against a range of fungal pathogens. The mechanism is often related to the disruption of fungal cell membrane integrity. nih.govmdpi.com For example, the thiophene derivative 2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05) has shown significant activity against Cryptococcus neoformans and various Candida species. nih.gov While the precise mechanism is still under investigation, it is believed to involve interactions with the fungal cell membrane. nih.govmdpi.com
N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been developed as potent fungicides against plant pathogens. nih.govresearchgate.net These compounds have shown excellent in vivo fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis) and wheat powdery mildew (Blumeria graminis), suggesting they could be valuable lead compounds for agricultural fungicides. nih.gov
| Compound | Fungal Strain | Activity Measurement (MIC) | Result | Reference |
|---|---|---|---|---|
| 5CN05 | Candida species | MIC | 270–540 µg/mL | nih.gov |
| 5CN05 | Cryptococcus neoformans | MIC | 17 µg/mL | nih.gov |
| ME-5CN05 (Microemulsion) | Candida albicans | MIC | 70 µg/mL | nih.gov |
| ME-5CN05 (Microemulsion) | Cryptococcus neoformans | MIC | 2.2 µg/mL | nih.gov |
| Compound 4f (N-(thiophen-2-yl) nicotinamide derivative) | Pseudoperonospora cubensis | EC50 | 1.96 mg/L | researchgate.net |
Antioxidant Mechanisms (Free Radical Scavenging Activity)
Thiophene-2-carboxamide derivatives have been identified as effective antioxidants, primarily functioning through free radical scavenging mechanisms. nih.govnih.gov This activity is crucial in mitigating oxidative stress, which is implicated in numerous pathological conditions. mdpi.com The primary antioxidant mechanism involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS). nih.govmdpi.com
Studies using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) methods have quantified the free radical scavenging capacity of these compounds. nih.govresearchgate.net The presence of an amino group on the thiophene ring significantly enhances the antiradical capacity. nih.govmdpi.com This is attributed to two factors: the amino group itself can directly scavenge free radicals, and it can also modulate the reactivity of the thiophene ring, reducing the formation of less active radical species. nih.govmdpi.com
Theoretical studies using density functional theory (DFT) further support that these compounds likely operate via a hydrogen atom transfer (HAT) process to scavenge free radicals. semanticscholar.org The antioxidant potency varies with the substituents on the thiophene carboxamide core. For example, 3-amino thiophene-2-carboxamide derivatives exhibit the highest antioxidant activity compared to corresponding 3-hydroxy or 3-methyl derivatives. nih.gov
| Compound Class | Example Compound | Inhibition Percentage | Reference |
|---|---|---|---|
| 3-amino thiophene-2-carboxamide | Compound 7a | 62.0% | nih.gov |
| 3-hydroxy thiophene-2-carboxamide | Compounds 3a-c | 28.4% - 54.9% | nih.gov |
| 3-methyl thiophene-2-carboxamide | Compounds 5a-c | 12.0% - 22.9% | nih.gov |
| Standard | Ascorbic Acid | 88.44% | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Function
Structure-activity relationship (SAR) studies have been pivotal in identifying the key structural features of this compound derivatives that govern their biological potency and selectivity.
For both antibacterial and antioxidant activities, the nature of the substituent at the 3-position of the thiophene ring is critical. Studies consistently show that 3-amino thiophene-2-carboxamide derivatives are more potent than their 3-hydroxy or 3-methyl counterparts. nih.gov This suggests the amino group is a key pharmacophoric feature, likely due to its electron-donating properties and ability to form hydrogen bonds. nih.gov
In the context of anticancer activity, where thiophene carboxamides act as analogs of annonaceous acetogenins, the length of the alkyl chain in the "tail" portion of the molecule is a critical determinant of activity. Shortening the alkyl chain from the optimal n-dodecyl group was found to significantly affect the growth inhibitory activity against human cancer cell lines, emphasizing the role of this lipophilic tail in target engagement. nih.gov
These SAR studies underscore that biological activity is a finely tuned property dependent on the specific arrangement and electronic nature of substituents around the core thiophene carboxamide scaffold.
The insights gained from SAR studies have been instrumental in the development of pharmacophore models for ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com
For thiophene carboxamide derivatives, a key design strategy involves identifying and mimicking the pharmacophoric features of known active compounds. nih.gov For example, a pharmacophore model for dual VEGFR-2 and mitotic inhibitors was developed based on an ortho-amino-aryl carboxamide feature. nih.gov In this model, isosteric groups like 2-amino-acetamide or methylidene hydrazide were used as linkers to mimic the urea (B33335) pharmacophore present in known kinase inhibitors, thereby increasing the probability of binding to colchicine and kinase sites through hydrogen bond formation. nih.gov
Molecular docking studies complement pharmacophore modeling by elucidating the specific interactions between the ligand and its target protein, which helps to refine the pharmacophore model. For antibacterial thiophene derivatives targeting bacterial OMPs, key interactions were identified as π-π stacking between the thiophene ring and aromatic amino acid residues like phenylalanine. frontiersin.org For analogues targeting β-lactamase, docking studies identified crucial binding residues within the enzyme's active site that interact with the carboxamide ligand. nih.gov
The general workflow for developing such models involves generating multiple conformations for active compounds, identifying common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers), and defining their spatial relationships. mdpi.com This resulting pharmacophore model can then be used as a 3D query to screen virtual libraries for new molecules with the potential for similar biological activity, guiding the rational design of more potent and selective this compound-based therapeutic agents. mdpi.com
Advanced Applications and Future Research Directions of N Aminocarbonyl 2 Thiophenecarboxamide
Potential Applications in Agrochemical Research and Development
The thiophene (B33073) nucleus is a well-established pharmacophore in the agrochemical industry, present in numerous commercial fungicides like silthiofam, ethaboxam, and boscalid. nih.gov The incorporation of a thiophene ring into a molecule often enhances its biological activity compared to its benzene-containing counterparts. nih.gov Research into related structures, such as N-(thiophen-2-yl) nicotinamide (B372718) and thiophene/furan-1,3,4-oxadiazole carboxamides, has demonstrated significant fungicidal properties, highlighting the potential of the thiophene carboxamide scaffold. nih.govacs.org
Derivatives based on this scaffold have shown high efficacy against a range of fungal phytopathogens. nih.govacs.org For instance, certain N-(thiophen-2-yl) nicotinamide derivatives exhibited excellent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis), outperforming commercial fungicides in both greenhouse and field trials. nih.govresearchgate.net Similarly, novel thiophene-1,3,4-oxadiazole carboxamides have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration, showing remarkable in vitro activity against pathogens like Sclerotinia sclerotiorum. acs.org
These findings suggest that N-(Aminocarbonyl)-2-thiophenecarboxamide could serve as a valuable lead compound for the development of new agricultural fungicides. The aminocarbonyl and carboxamide moieties offer sites for chemical modification to optimize efficacy, spectrum of activity, and crop safety.
Table 1: Fungicidal Activity of Related Thiophene Carboxamide Derivatives
Compound Class Target Pathogen Key Finding Reference N-(thiophen-2-yl) nicotinamides Cucumber Downy Mildew (Pseudoperonospora cubensis) Exhibited superior or equivalent efficacy compared to commercial fungicides like flumorph (B1672888) and mancozeb (B1675947) in field trials. [14, 29] Thiophene-1,3,4-oxadiazole carboxamides Sclerotinia sclerotiorum Acted as potent Succinate Dehydrogenase (SDH) inhibitors with EC50 values as low as 0.1 mg/L. youtube.com Thiophene Carboxamides Gaeumannomyces graminis var. tritici Showed inhibitory activity against the fungus responsible for take-all disease in wheat. espublisher.com
Exploration in Materials Science and Polymer Chemistry
Thiophene-based polymers are a cornerstone of modern materials science, renowned for their applications in organic electronics. numberanalytics.comresearchgate.net These conjugated polymers are integral to devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and biosensors due to their favorable electronic and optical properties. numberanalytics.comnumberanalytics.com The thiophene ring, with its delocalized π-electron system, is fundamental to the conductivity and electrochromism of these materials. numberanalytics.com
This compound presents an intriguing monomer candidate for novel polymers. The thiophene ring can be polymerized through various methods, such as oxidative or direct arylation polymerization, to form a conjugated backbone. rsc.org The presence of the N-(aminocarbonyl) and carboxamide side chains introduces unique functionalities. These groups can engage in extensive hydrogen bonding, which could enforce a more ordered, planar structure in the resulting polymer. This intermolecular organization is crucial for enhancing charge carrier mobility, a key factor in the performance of electronic devices.
Furthermore, these functional groups provide sites for post-polymerization modification, allowing for the fine-tuning of the material's properties, such as solubility, processability, and electronic characteristics. rsc.org The incorporation of such monomers could lead to the development of new functional materials with tailored properties for applications in energy storage, sensors, and flexible electronics. numberanalytics.compolykey.eu
Table 2: Potential of this compound in Materials Science
Potential Application Area Key Structural Feature Anticipated Property/Advantage Reference Organic Electronics (OLEDs, OPVs) Conjugated Thiophene Ring Provides a conductive polymer backbone for charge transport. [2, 5] Self-Assembling Materials Carboxamide and Urea (B33335) Groups Induces intermolecular hydrogen bonding, promoting ordered polymer packing and enhanced charge mobility. polykey.eu Functional Polymer Resins Reactive Amide/Urea Sites Allows for post-polymerization modification to create materials for chelation or sensing. researchgate.net Energy Storage (Batteries, Supercapacitors) Redox-Active Thiophene Backbone Can serve as electrode materials capable of undergoing redox reactions for energy storage. numberanalytics.com
Utility as Versatile Building Blocks and Synthons in Complex Organic Synthesis
The thiophene carboxamide scaffold is a valuable building block in synthetic chemistry, particularly for constructing complex molecules with therapeutic potential. mdpi.comnih.gov The term "synthon" refers to a conceptual unit within a molecule that aids in planning a synthesis by representing a potential starting material. youtube.comyoutube.com this compound possesses multiple reactive sites, making it a versatile synthon for elaborating more complex structures.
The thiophene ring itself can undergo electrophilic substitution or be functionalized with halogens (e.g., bromine) to enable cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.comnih.gov This allows for the attachment of various aryl or heterocyclic groups, a common strategy in drug discovery. mdpi.com The amide and urea functionalities can be modified or can direct reactions at other parts of the molecule. For example, the synthesis of potent anticancer agents has been achieved by using 5-bromo-2-thiophenecarboxylic acid as a starting block, which is then converted to various amides and imides. mdpi.comnih.gov The synthesis of these complex derivatives underscores the utility of the thiophene carboxamide core in building molecular diversity. mdpi.com
Table 3: Synthetic Utility of the this compound Scaffold
Reactive Site Type of Reaction Potential Outcome Reference Thiophene Ring (C3, C4, C5 positions) Electrophilic Aromatic Substitution, Halogenation Introduction of new functional groups or handles for further reactions. nih.gov Halogenated Thiophene Ring Suzuki or Negishi Cross-Coupling Formation of C-C bonds to attach aryl or heterocyclic fragments. [8, 11] Carboxamide (-CONH2) Hydrolysis, Dehydration, Amide Coupling Conversion to carboxylic acids, nitriles, or more complex amides. nih.gov Aminocarbonyl (-NHCONH2) Condensation, Cyclization Formation of new heterocyclic rings fused to or substituted on the core structure. nih.gov
Emerging Research Frontiers and Interdisciplinary Applications for this compound
Beyond the established areas, the this compound scaffold is poised to contribute to several emerging research frontiers, most notably in medicinal chemistry. Thiophene carboxamide derivatives have shown significant promise as anticancer agents, targeting various mechanisms of cancer cell proliferation. mdpi.comnih.gov
Studies have identified thiophene carboxamides that act as potent inhibitors of critical cancer-related proteins like VEGFR-2 and mitochondrial complex I. mdpi.com Other derivatives have demonstrated broad cytotoxic effects against melanoma, colorectal, and breast cancer cell lines, inducing apoptosis (programmed cell death) with high selectivity for cancer cells over normal cells. mdpi.comnih.gov The thiophene carboxamide structure has also been used as a biomimetic of natural anticancer compounds, such as Combretastatin (B1194345) A-4, to inhibit tubulin polymerization, a key process in cell division. mdpi.com
The versatility of this scaffold allows for the creation of large chemical libraries for high-throughput screening against various biological targets. This interdisciplinary approach, which merges synthetic organic chemistry with pharmacology and molecular biology, opens up possibilities for developing novel therapeutics for cancer and potentially other diseases. The ability to systematically modify the thiophene carboxamide core and study the resulting structure-activity relationships (SAR) is crucial for optimizing potency and selectivity. nih.gov
Q & A
Q. What are the standard synthetic routes for N-(aminocarbonyl)-2-thiophenecarboxamide, and how can reaction conditions be optimized for purity?
The compound is typically synthesized via amide coupling between 2-thiophenecarbonyl chloride and an appropriate amine derivative (e.g., urea or carbamate precursors). Key steps include refluxing in acetonitrile with stoichiometric reagents, followed by solvent evaporation and recrystallization . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and solvent polarity to enhance yield. Purification via column chromatography or HPLC is recommended for high-purity isolates (>95%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Use a combination of 1H/13C NMR to identify proton environments (e.g., thiophene ring protons at δ 7.2–7.8 ppm) and carbonyl carbons (δ 165–170 ppm). FT-IR confirms amide C=O stretches (~1650 cm⁻¹) and N–H vibrations (~3300 cm⁻¹). X-ray crystallography resolves ambiguities in substituent positioning, as demonstrated for analogous thiophene carboxamides .
Q. What in vitro assays are suitable for initial screening of biological activity?
For antimicrobial activity, use broth microdilution (MIC determination against S. aureus or E. coli). Anticancer potential can be assessed via MTT assays on cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can molecular docking studies elucidate the mechanism of action of this compound?
Dock the compound into target protein active sites (e.g., bacterial DNA gyrase or human topoisomerase II) using software like AutoDock Vina. Validate docking poses with MM/GBSA binding energy calculations and correlate with experimental IC₅₀ values. For example, analogs with a nitro group showed enhanced binding to Mycobacterium tuberculosis enoyl-ACP reductase .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Perform meta-analysis of IC₅₀/MIC values under standardized conditions (e.g., pH, serum concentration). Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out assay-specific artifacts. For instance, discrepancies in antifungal activity may arise from variations in fungal strain susceptibility .
Q. How can QSAR models guide the design of derivatives with improved efficacy?
Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and Hammett constants. Train models with datasets from analogs (e.g., N-benzylthiophene carboxamides) to predict bioactivity. Substituents at the para-position of the aryl ring often enhance potency due to increased lipophilicity and π-π stacking .
Q. What advanced analytical methods address stability challenges in aqueous formulations?
Use HPLC-MS/MS to monitor degradation products under accelerated conditions (40°C, 75% RH). NMR stability studies in D₂O can identify hydrolysis-prone bonds (e.g., amide cleavage). Lyophilization or encapsulation in cyclodextrins improves shelf life .
Q. How do substituents on the thiophene ring influence pharmacokinetic properties?
Introduce electron-withdrawing groups (e.g., Cl, NO₂) to enhance metabolic stability, as seen in 5-chloro derivatives with prolonged plasma half-lives. PAMPA assays predict blood-brain barrier penetration, while CYP450 inhibition assays assess drug-drug interaction risks .
Methodological Considerations
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT): Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.
- Design of Experiments (DoE): Optimize parameters (e.g., catalyst loading, solvent ratio) using response surface methodology .
Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?
Perform single-crystal XRD to identify dominant polymorphs. Compare unit cell parameters with Cambridge Structural Database entries. For example, dihedral angles between thiophene and aryl rings (8–15°) influence packing and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
